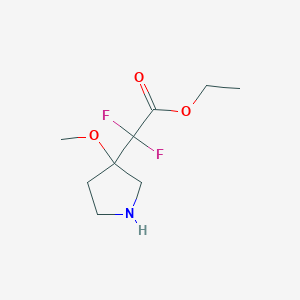

Ethyl 2,2-difluoro-2-(3-methoxypyrrolidin-3-yl)acetate

Description

Ethyl 2,2-difluoro-2-(3-methoxypyrrolidin-3-yl)acetate is a fluorinated ester featuring a pyrrolidine ring substituted with a methoxy group at the 3-position. The difluoroacetate moiety enhances metabolic stability and lipophilicity, while the methoxy group on the pyrrolidine ring may improve solubility in polar solvents. For example, ethyl bromodifluoroacetate has been used with substituted enamides under copper(I) iodide catalysis to form similar difluoroacetate derivatives (39% yield) .

Properties

IUPAC Name |

ethyl 2,2-difluoro-2-(3-methoxypyrrolidin-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2NO3/c1-3-15-7(13)9(10,11)8(14-2)4-5-12-6-8/h12H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXAHBLPNCDGGBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1(CCNC1)OC)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-difluoro-2-(3-methoxypyrrolidin-3-yl)acetate involves a two-step process:

Fluorination of 3-methoxypyridine: 3-methoxypyridine is reacted with hydrofluoric acid to produce the fluorinated intermediate.

Esterification: The fluorinated intermediate is then reacted with ethyl acetate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale fluorination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-(3-methoxypyrrolidin-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2,2-difluoro-2-(3-methoxypyrrolidin-3-yl)acetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2,2-difluoro-2-(3-methoxypyrrolidin-3-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the migration and invasion of non-small cell lung cancer cells by suppressing the EGFR/PI3K/AKT/mTOR signaling pathway . This inhibition leads to reduced cellular proliferation and tumor growth.

Comparison with Similar Compounds

Comparative Data Table

| Compound Name | Molecular Formula | Substituent | Yield (%) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| Ethyl 2,2-difluoro-2-(3-methoxypyrrolidin-3-yl)acetate | C₁₀H₁₅F₂NO₃ | 3-Methoxypyrrolidine | ~39* | N/A | Pharmaceutical intermediates |

| Ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate HCl | C₈H₁₂ClF₂NO₂ | Pyrrolidine | N/A | N/A | Neurological drug research |

| Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate | C₁₀H₉F₂NO₄ | 4-Nitrophenyl | N/A | N/A | Reactive intermediates |

| Ethyl 2,2-difluoro-2-(7-fluoro-4-oxo-chromen-3-yl)acetate | C₁₅H₁₁F₃O₄ | 7-Fluoro-4-oxo-chromene | 79 | 67.4–68.5 | Anticancer research |

| Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate | C₁₀H₉F₃O₂ | 3-Fluorophenyl | N/A | N/A | Material science |

*Inferred from analogous synthesis in .

Biological Activity

Ethyl 2,2-difluoro-2-(3-methoxypyrrolidin-3-yl)acetate, with the CAS number 2287298-57-9, is a compound of interest due to its potential biological activities. This article will explore its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is , and it has a molecular weight of 223.22 g/mol. The structure includes a difluoromethyl group and a pyrrolidine moiety, which are significant for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 2287298-57-9 |

| Molecular Formula | C₉H₁₅F₂NO₃ |

| Molecular Weight | 223.22 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

The biological activity of this compound is largely attributed to its interaction with specific receptors and enzymes in biological systems. The presence of the difluoromethyl group enhances lipophilicity and binding affinity to target proteins, potentially modulating their activity.

Potential Targets

- Neurotransmitter Receptors : Compounds with similar structures often interact with GABA and glutamate receptors.

- Enzymatic Inhibition : The compound may act as an inhibitor for various enzymes involved in neurotransmitter metabolism.

Antimicrobial Activity

Research has shown that compounds with similar structural features exhibit antimicrobial properties. For instance, studies on related pyrrolidine derivatives have demonstrated significant activity against various bacterial strains.

Antioxidant Activity

The compound's ability to scavenge free radicals may contribute to its antioxidant properties. Compounds containing methoxy groups have been noted for their capacity to protect cellular components from oxidative damage.

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study evaluated the antimicrobial efficacy of several pyrrolidine derivatives, including those structurally akin to this compound. Results indicated promising activity against Gram-positive and Gram-negative bacteria.

-

Neuropharmacological Effects :

- Research exploring the neuropharmacological effects of related compounds suggests potential applications in treating neurological disorders by modulating GABAergic transmission.

-

Structure-Activity Relationship (SAR) :

- Investigations into SAR have revealed that modifications in the pyrrolidine ring and the introduction of fluorine atoms significantly impact biological activity, highlighting the importance of these functional groups in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.